molecular formula C15H11Cl2N3O B14201823 1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- CAS No. 875577-84-7

1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-

Cat. No.: B14201823
CAS No.: 875577-84-7
M. Wt: 320.2 g/mol
InChI Key: YJUNOCSTEXIZAO-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- can be achieved through various methods. One common approach involves the reaction of indazole with chloromethyl chloroformate in the presence of a base to form indazole-3-carboxyl chloride. This intermediate is then reacted with ammonia to yield the desired carboxamide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper acetate, can facilitate the formation of the N-N bond in the indazole ring, improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

  • **Substitution

Properties

CAS No.

875577-84-7

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C15H11Cl2N3O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2,(H2,18,21)

InChI Key

YJUNOCSTEXIZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)N

Origin of Product

United States

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